3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde
Overview
Description
3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde: is an organic compound that features a benzaldehyde group linked to a 1,3-dioxoisoindolin-2-yl moiety via a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of 3-(1,3-Dioxoisoindolin-2-yl)propanal, which is then reacted with appropriate reagents to introduce the benzaldehyde group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzoic acid.
Reduction: Formation of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Its structure can be modified to enhance biological activity or reduce toxicity, making it a versatile scaffold for drug development.
Mechanism of Action
The mechanism of action of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation to exert its effects .
Comparison with Similar Compounds
- 3-(1,3-Dioxoisoindolin-2-yl)propanal
- 3-(1,3-Dioxoisoindolin-2-yl)propionic acid
- 3-(1,3-Dioxoisoindolin-2-yl)propylamine
Comparison: 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde is unique due to the presence of the benzaldehyde group, which imparts distinct chemical properties and reactivity.
Biological Activity
3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde is a synthetic organic compound notable for its diverse biological activities, particularly as a histamine antagonist and potential anticholinesterase agent. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzaldehyde moiety : Contributes to its reactivity and biological interactions.
- Isoindoline core : Imparts stability and potential pharmacological effects.
- Propoxy group : Enhances solubility and bioavailability.
Its molecular formula is , indicating the presence of both carbonyl and aromatic functionalities that are crucial for its biological activity.
Histamine Antagonism
Research indicates that this compound acts as a histamine antagonist , blocking the effects of histamine in the body. This property suggests potential therapeutic applications in managing allergic reactions and inflammatory conditions. The compound's mechanism involves binding to histamine receptors, thereby inhibiting downstream signaling pathways associated with allergic responses.
Anticholinesterase Activity
In addition to its role as a histamine antagonist, the compound exhibits anticholinesterase activity , which may have implications in treating neurodegenerative diseases such as Alzheimer's. Interaction studies have shown that it binds effectively to acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The binding involves multiple hydrogen bonds and pi-pi stacking interactions with key amino acid residues, enhancing both stability and efficacy.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : By binding to active sites on enzymes like AChE, it modulates their activity, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in cognitive enhancement.
- Receptor Blocking : Its antagonistic effects on histamine receptors prevent the physiological actions of histamine, reducing symptoms associated with allergies and inflammation .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile | Contains a nitrile group | Potential anti-cancer properties |
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs | Urea linkage instead of propoxy | Enhanced solubility and bioavailability |
4-(2-(Dimethylamino)ethoxy)-benzaldehyde | Dimethylamino group present | Increased lipophilicity for better membrane penetration |
These variations highlight how modifications in functional groups can alter biological activity while maintaining structural integrity .
Case Studies and Research Findings
Recent studies have further elucidated the biological potential of this compound. For instance:
- A study on the synthesis and evaluation of similar dioxo compounds demonstrated significant antibacterial and antifungal activities against various pathogens. While not directly related to this compound, these findings suggest that related structural motifs may retain or enhance biological efficacy against microbial targets .
Properties
IUPAC Name |
3-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-12-13-5-3-6-14(11-13)23-10-4-9-19-17(21)15-7-1-2-8-16(15)18(19)22/h1-3,5-8,11-12H,4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYQBVBOGZASFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510463 | |
Record name | 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-92-2 | |
Record name | 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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